Methyl 4-aminobut-2-ynoate
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Overview
Description
Methyl 4-aminobut-2-ynoate is an organic compound with the molecular formula C5H7NO2. It is a derivative of butynoic acid, featuring an amino group at the fourth position and a methyl ester group at the second position of the butyne chain. This compound is of interest due to its unique structure, which combines an alkyne with an amino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminobut-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-aminobut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-aminobut-2-yn-1-ol with methanol and a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires refluxing to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imides, or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Acyl chlorides, anhydrides, or isocyanates
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated or partially saturated derivatives
Substitution: Amides, imides, ureas
Scientific Research Applications
Methyl 4-aminobut-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving amino and alkyne groups.
Medicine: It may be explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-aminobut-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the amino group can participate in nucleophilic substitution. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Methyl 4-aminobut-2-ynoate can be compared with other similar compounds such as:
Methyl 4-aminobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain addition reactions.
Methyl 4-aminobutanoate: This saturated analogue lacks the alkyne group, resulting in different reactivity and applications.
Ethyl 4-aminobut-2-ynoate: The ethyl ester variant has similar reactivity but different physical properties due to the longer alkyl chain.
This compound is unique due to its combination of an alkyne and an amino group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 4-aminobut-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRHGXLAUAWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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